2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Catalog No.
S578570
CAS No.
22177-46-4
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

CAS Number

22177-46-4

Product Name

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

IUPAC Name

2-amino-4H-isoquinoline-1,3-dione

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2

InChI Key

LBNIVJQTSUZBGG-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)N

Synonyms

2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione, 2-aminoisoquinoline-1,3(2H,4H)-dione, ATHQD

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)N

Medicinal Chemistry

Application Summary: “2-Aminoisoquinoline-1,3(2H,4H)-dione” or “2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a type of isoquinoline alkaloid, which is a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Results or Outcomes: It’s noted that thiq based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

Pulmonary Fibrosis Treatment

Application Summary: A series of novel pirfenidone derivatives, which include “2-Aminoisoquinoline-1,3(2H,4H)-dione”, were designed and synthesized, and their activities against pulmonary fibrosis were evaluated .

Methods of Application: The structures of all the derivatives were characterized by 1H and 13C nuclear magnetic resonance and high-resolution mass spectrometry spectra . A preliminary investigation of their bioactivity demonstrated that all the target compounds exhibited different degrees of activity against pulmonary fibrosis .

Results or Outcomes: The activities of most derivatives were markedly superior to that of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis .

Anti-Inflammatory and Antifibrotic Activities

Application Summary: Pirfenidone, an orally administered synthetic small-molecule agent, has significant antifibrotic and anti-inflammatory activities . A series of novel pirfenidone derivatives, including “2-Aminoisoquinoline-1,3(2H,4H)-dione”, were designed and synthesized .

Results or Outcomes: The activities of most derivatives were markedly superior to that of pirfenidone .

Biological Activities and SAR Studies

Application Summary: “2-Aminoisoquinoline-1,3(2H,4H)-dione” is a type of isoquinoline alkaloid, which is a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Results or Outcomes: It’s noted that thiq based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione has the molecular formula C₉H₈N₂O₂ and a molecular weight of 164.17 g/mol. It features a tetrahydroisoquinoline core structure with an amino group and two carbonyl groups at the 1 and 3 positions. The compound is characterized by its solubility in various solvents and exhibits a melting point range of 145-148°C .

  • There is no documented information regarding the mechanism of action of THIQ.
  • Further research is needed to explore its potential biological activity or interactions.
  • No safety data on THIQ is currently available.
  • Due to the presence of an amine group, it's advisable to handle it with standard precautions for potentially hazardous chemicals, including wearing gloves and working in a fume hood.
Typical of tetrahydroisoquinolines. Notably:

  • Pictet-Spengler Reaction: This reaction involves the condensation of an amino acid with an aldehyde or ketone to form tetrahydroisoquinoline derivatives .
  • Reduction Reactions: The carbonyl groups can undergo reduction to yield alcohols or amines under appropriate conditions.
  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.

Research indicates that 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective effects against neurodegenerative diseases.
  • Antimicrobial Activity: The compound has demonstrated activity against certain bacterial strains.

Several methods can be employed for the synthesis of 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione:

  • Pictet-Spengler Reaction: This classic method involves the condensation of tryptamine derivatives with appropriate aldehydes .
  • Cyclization Reactions: Starting from substituted phenylalanines or other amino acids can yield the target compound through cyclization processes.
  • Hydrazone Formation: Using hydrazones as intermediates can also lead to the formation of tetrahydroisoquinoline derivatives.

The applications of 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione span several fields:

  • Pharmaceutical Development: Its potential as a lead compound for drug development targeting neurodegenerative diseases is under investigation.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Employed in studies exploring antioxidant mechanisms and neuroprotection.

Interaction studies have focused on how 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione interacts with biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in oxidative stress pathways.
  • Receptor Binding Studies: Preliminary studies suggest potential binding to neurotransmitter receptors but require further exploration for confirmation.

Several compounds share structural similarities with 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
1-Hydroxy-2-amino-1,2,3,4-tetrahydroisoquinolineHydroxy group at position 1Exhibits different solubility characteristics
1-Methyl-2-amino-1,2,3,4-tetrahydroisoquinolineMethyl substitution at position 1Potentially altered biological activity
6-Methoxy-2-amino-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Enhanced lipophilicity compared to the target compound

These compounds differ in their functional groups and substituents which influence their solubility profiles and biological activities. The unique combination of an amino group and two carbonyls in 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione sets it apart from these analogs.

XLogP3

0.1

UNII

1IYV36MFF1

Other CAS

22177-46-4

Wikipedia

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Dates

Last modified: 08-15-2023

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